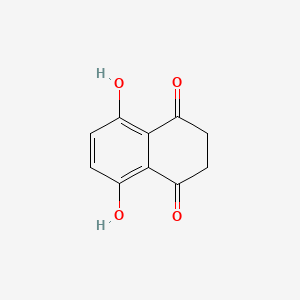

5,8-Dihydroxy-2,3-dihydronaphthalene-1,4-dione

Description

Properties

IUPAC Name |

5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-2,11-12H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFIIOPDBQMRIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C2C1=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450045 | |

| Record name | 1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4988-51-6 | |

| Record name | 1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methodology

The most widely reported synthesis involves reductive dechlorination of 2,3-dichloronaphthazarin (5,8-dihydroxy-1,4-naphthoquinone-2,3-dichloride) using stannous chloride (SnCl₂) in hydrochloric acid (HCl).

Procedure :

- Reaction Setup : A mixture of 2,3-dichloronaphthazarin (13.1 g, 50 mmol), SnCl₂·H₂O (27.1 g, 120 mmol), and 4 M HCl (750 mL) is refluxed for 5 hours.

- Isolation : The reaction mixture transitions to a green solution within 30 minutes. Post-reflux, the product is filtered while hot, cooled to room temperature, and recrystallized to yield deep green crystals.

- Purification : The crude product is washed with cold water and dried under vacuum.

Reaction Scheme :

$$

\text{C}{10}\text{H}4\text{Cl}2\text{O}4 + \text{SnCl}2 \xrightarrow{\text{HCl, \Delta}} \text{C}{10}\text{H}8\text{O}4 + \text{SnCl}_4 + \text{HCl (gas)}

$$

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 89.1% | |

| Purity | >95% (HPLC) | |

| Melting Point | 147–149°C | |

| Solubility | Sparingly soluble in H₂O, soluble in ethanol |

Advantages and Limitations

- Advantages : High yield, straightforward purification, and scalability for gram-scale synthesis.

- Limitations : Requires handling of corrosive HCl and toxic SnCl₂. Residual tin contamination may necessitate additional purification steps.

Oxidative Dehydrogenation of 5,8-Dihydroxy-1-Tetralone

Methodology

An alternative route involves oxidative dehydrogenation of 5,8-dihydroxy-1-tetralone using silver oxide (Ag₂O) or manganese dioxide (MnO₂).

Procedure :

- Reaction Setup : 5,8-Dihydroxy-1-tetralone (9) is suspended in dioxane/water (1:1) with Ag₂O (2 equiv.) and refluxed for 6–8 hours.

- Isolation : The mixture is filtered to remove Ag residues, and the filtrate is concentrated under reduced pressure.

- Purification : The product is extracted with dichloromethane (DCM) and recrystallized from ethanol.

Reaction Scheme :

$$

\text{C}{10}\text{H}{10}\text{O}3 \xrightarrow{\text{Ag}2\text{O, \Delta}} \text{C}{10}\text{H}8\text{O}4 + \text{H}2\text{O}

$$

Advantages and Limitations

- Advantages : Avoids halogenated precursors; suitable for tandem oxidation-hydroxylation reactions.

- Limitations : Lower yield compared to reductive methods, competing formation of fully aromatic naphthazarin.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

| Method | Yield (%) | Cost (USD/g) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Reductive Dechlorination | 89.1 | 12.50 | High | Moderate (Sn/HCl waste) |

| Oxidative Dehydrogenation | 68.5 | 18.20 | Moderate | Low (Ag recovery) |

Mechanistic Insights

- Reductive Dechlorination : Proceeds via sequential two-electron transfers from SnCl₂, replacing Cl atoms with hydrogen. The acidic medium stabilizes intermediates, preventing over-reduction.

- Oxidative Dehydrogenation : Ag₂O acts as a mild oxidizer, selectively abstracting hydrogen from the tetralone’s saturated ring while preserving hydroxyl groups. Competing pathways (e.g., hydroxylation at adjacent positions) necessitate careful stoichiometric control.

Emerging Strategies and Modifications

Catalytic Hydrogenation of Naphthazarin

Preliminary studies suggest that catalytic hydrogenation of naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) over Pd/C (10% w/w) in ethanol at 50°C selectively reduces the 2,3-double bond. However, yields remain suboptimal (45–55%) due to competing full saturation or decomposition.

Biocatalytic Approaches

Recent explorations using fungal peroxidases (e.g., Trametes versicolor) demonstrate partial reduction of naphthazarin under aerobic conditions. While environmentally benign, these methods lack reproducibility for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5,8-Dihydroxy-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Further reduction can lead to the formation of fully saturated naphthalene derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers, esters, and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized naphthalene derivatives.

Reduction: Fully saturated naphthalene derivatives.

Substitution: Ethers, esters, and sulfonates.

Scientific Research Applications

5,8-Dihydroxy-2,3-dihydronaphthalene-1,4-dione and its derivatives have a variety of applications, particularly in the medical and industrial fields . This compound, related to naphthoquinones, exhibits biological activities that make it valuable in scientific research .

Scientific Research Applications

Antimicrobial Applications

Naphthoquinone derivatives have demonstrated the ability to suppress various bacteria and fungal strains . Studies show that modified naphthoquinones exhibit antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa . Specific derivatives also possess activity against Plasmodium falciparum, Mycobacterium tuberculosis, and P. aeruginosa .

Anticancer Potential

Naphthoquinone derivatives, including 5,8-dihydroxy-1,4-naphthoquinone, have shown potent antitumor activity against various cancers, though their clinical use is limited due to side effects . Research aims to improve therapeutic efficacy and reduce side effects through the synthesis of novel naphthoquinone derivatives . For example, 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone (NTDMNQ) has cytotoxic effects on gastric cancer cells by inducing mitochondrial-related apoptosis and increasing reactive oxygen species (ROS) accumulation .

Enzyme Inhibition

Some derivatives, such as 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDN), are examined for their potential to inhibit acetylcholinesterase (AChE) and Aβ, relevant in Alzheimer's disease research .

Reactivity and Synthesis

The chemical reactivity of 6-(butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione allows for various reactions typical of naphthoquinones. These reactions enable the synthesis of derivatives with distinct biological properties. Common synthetic methods include Friedel-Crafts acylation .

Dye Industry

5,8-Dihydroxy-1,4-naphthoquinone is used as a dyestuff because it can produce various shades of color in different solvents .

Table of Related Compounds and Their Features

| Compound Name | Notable Features |

|---|---|

| 5-Hydroxy-2,3-dihydronaphthalene-1,4-dione | Lacks the butylamino group; exhibits antioxidant properties |

| 5-Amino-2,3-dihydronaphthalene-1,4-dione | Contains an amino group; studied for antimicrobial activity |

| 6-(Methylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione | Similar structure but with a methyl group; potential anticancer effects |

Mechanism of Action

The mechanism of action of 5,8-Dihydroxy-2,3-dihydronaphthalene-1,4-dione involves its redox properties. The compound can undergo reversible oxidation and reduction, making it a potential candidate for redox cycling in biological systems. It can interact with cellular components such as enzymes and proteins, influencing various biochemical pathways. The hydroxyl groups play a crucial role in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Naphthoquinones: Methoxy vs. Hydroxy Groups

1,4,5,8-Tetramethoxynaphthalene

5,8-Dihydroxy-2,3-dimethylnaphthalene-1,4-dione (DMN)

- Structure : Methyl groups at positions 2 and 3 instead of a dihydro structure.

- Synthesis : Prepared via alkylation reactions using sodium persulfate in DMSO/water .

Table 1: Substituent Effects on Binding and Reactivity

Halogenated and Selenylated Derivatives

2,3-Dichloro-5,8-dihydroxynaphthalene-1,4-dione

5,8-Dihydroxy-2,3-bis(phenylselanyl)naphthalene-1,4-dione

Side Chain-Modified Derivatives

Shikonin (5,8-Dihydroxy-2-[(1R)-1-hydroxy-4-methylpent-3-enyl]naphthalene-1,4-dione)

- Structure : Aryl side chain at position 2 with a chiral hydroxy group.

- Biological Activity: Exhibits higher efficacy in inducing apoptosis in ovarian cancer cells compared to simpler naphthoquinones .

Stereochemical and Saturation Effects

(S)-2-Hydroxy-2,3-dihydronaphthalene-1,4-dione

- Structure : Stereospecific hydroxy group at position 2 (S-configuration).

- Impact : Chirality influences enantioselective interactions with biological targets, as seen in CD3 comparison studies .

1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol

- Structure: Fully saturated bicyclic system with methano bridge.

Table 2: Structural and Functional Variations

Biological Activity

5,8-Dihydroxy-2,3-dihydronaphthalene-1,4-dione (also known as lawsone) is a naturally occurring compound primarily derived from the henna plant (Lawsonia inermis). This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its naphthoquinone structure, which is responsible for its reactivity and biological effects. The compound's molecular formula is C₁₄H₁₀O₄, and its CAS number is 4988-51-6. The presence of hydroxyl groups at positions 5 and 8 enhances its potential for hydrogen bonding and interaction with biological macromolecules.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound against various pathogens. For instance:

- Bacterial Inhibition : Research indicates that lawsone exhibits significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values range from 50 to 200 µg/mL depending on the bacterial strain tested .

- Antifungal Properties : Lawsone has shown efficacy against fungal pathogens like Candida albicans, with studies reporting MIC values around 100 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notable findings include:

- Cell Proliferation Inhibition : In vitro studies reveal that lawsone can inhibit the proliferation of cancer cells such as breast cancer (MCF-7) and lung cancer (A549) cells. IC50 values were reported to be approximately 20 µM for MCF-7 cells .

- Mechanism of Action : The anticancer effects are attributed to apoptosis induction and cell cycle arrest at the G2/M phase. This mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Case Studies

- In Vivo Studies : A study conducted on mice demonstrated that administration of lawsone significantly reduced tumor size in xenograft models of breast cancer. The treatment group showed a tumor reduction rate of approximately 60% compared to controls .

- Synergistic Effects : Combination therapy involving lawsone and conventional chemotherapeutics (like doxorubicin) has shown enhanced cytotoxic effects in cancer cell lines. This suggests potential for developing combination therapies to improve treatment outcomes .

Table 1: Antimicrobial Activity of this compound

Table 2: Anticancer Activity of this compound

Q & A

Q. How can researchers integrate this compound into a broader theoretical framework for quinone-based drug design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.